

# In-depth Technical Guide to the Spectroscopic Data of Propargyl Halides and Ethers

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Compound of Interest

Compound Name: 3-(Bromomethoxy)prop-1-yne

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **3- (Bromomethoxy)prop-1-yne** is not readily available in the public domain. This guide provides a detailed analysis of the closely related and well-characterized compound, 3-bromoprop-1-yne, as a valuable proxy. Additionally, a plausible synthetic protocol for **3-**

(Bromomethoxy)prop-1-yne is proposed based on established chemical principles.

## Spectroscopic Data for 3-Bromoprop-1-yne

3-Bromoprop-1-yne (also known as propargyl bromide) is a halogenated organic compound with the chemical formula HC≡CCH₂Br[1]. It is a valuable reagent in organic synthesis[1].

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Spectroscopic Data for 3-Bromoprop-1-yne

The <sup>1</sup>H NMR spectrum of 3-bromoprop-1-yne typically shows two signals corresponding to the acetylenic proton and the methylene protons adjacent to the bromine atom.



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.88	d (doublet)	2.6	-CH₂Br
~2.53	t (triplet)	2.6	≡C-H

Note: Chemical shifts can vary slightly depending on the solvent used.[2]

<sup>13</sup>C NMR Spectroscopic Data for 3-Bromoprop-1-yne

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~80	-C≡CH
~75	-C≡CH
~12	-CH <sub>2</sub> Br

Note: Chemical shift values are approximate.

## Infrared (IR) Spectroscopy

The IR spectrum of 3-bromoprop-1-yne exhibits characteristic absorption bands for its functional groups.[3][4]

Wavenumber (cm⁻¹)	Intensity	Assignment
~3300	Strong	≡C-H stretch
~2100	Medium	-C≡C- stretch
~1250	Strong	C-H bend
~600	Strong	C-Br stretch

# Mass Spectrometry (MS)



The mass spectrum of 3-bromoprop-1-yne shows the molecular ion peak and characteristic fragmentation patterns.[5][6]

m/z	Relative Intensity	Assignment
118/120	Moderate	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
39	High	[C₃H₃]+ (Propargyl cation)

# Experimental Protocols Proposed Synthesis of 3-(Bromomethoxy)prop-1-yne

While a specific protocol for **3-(Bromomethoxy)prop-1-yne** is not documented in the searched literature, a plausible synthesis can be proposed via the Williamson ether synthesis. This would involve the reaction of propargyl alcohol with bromochloromethane followed by the introduction of the bromo group. A more direct, albeit potentially less selective, approach would be the reaction of propargyl alcohol with dibromomethane under basic conditions.

General Procedure for Williamson Ether Synthesis:[7]

- To a solution of propargyl alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.
- After the evolution of hydrogen gas ceases, slowly add a solution of dibromomethane in the same solvent.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO<sub>4</sub>), and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel to yield 3-(bromomethoxy)prop-1-yne.

## Synthesis of 3-Bromoprop-1-yne

3-Bromoprop-1-yne can be synthesized from propargyl alcohol by treatment with phosphorus tribromide (PBr<sub>3</sub>)[1].

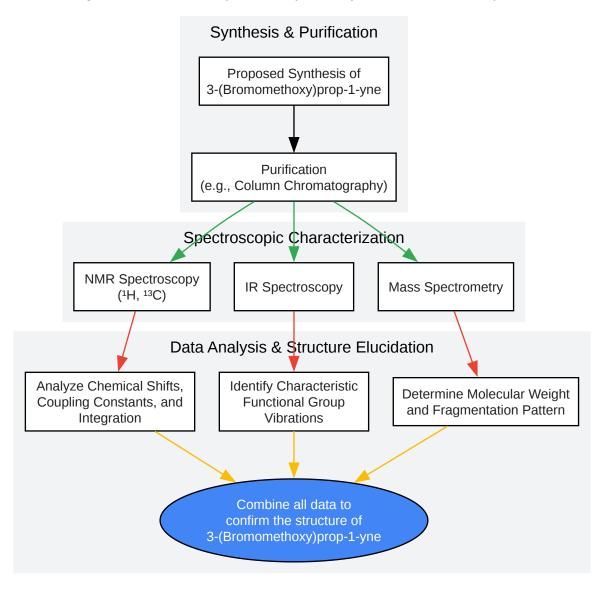
#### Procedure:

- Cool a solution of propargyl alcohol in a suitable solvent (e.g., diethyl ether) in an ice bath.
- Slowly add phosphorus tribromide to the cooled solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
- The crude 3-bromoprop-1-yne can be purified by fractional distillation.

## **Mandatory Visualization**



#### Logical Workflow for Spectroscopic Analysis of a Novel Compound



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Caption: Workflow for the synthesis and spectroscopic analysis of a novel compound.

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- To cite this document: BenchChem. [In-depth Technical Guide to the Spectroscopic Data of Propargyl Halides and Ethers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15147157#3-bromomethoxy-prop-1-yne-spectroscopic-data-nmr-ir-ms]

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